Nithiazine

Description

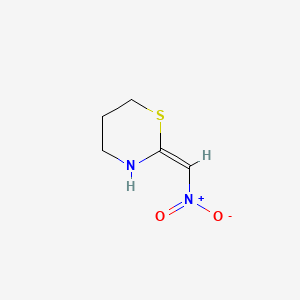

Structure

3D Structure

Properties

CAS No. |

97190-65-3 |

|---|---|

Molecular Formula |

C5H8N2O2S |

Molecular Weight |

160.20 g/mol |

IUPAC Name |

(2E)-2-(nitromethylidene)-1,3-thiazinane |

InChI |

InChI=1S/C5H8N2O2S/c8-7(9)4-5-6-2-1-3-10-5/h4,6H,1-3H2/b5-4+ |

InChI Key |

LZTIMERBDGGAJD-SNAWJCMRSA-N |

Isomeric SMILES |

C1CN/C(=C\[N+](=O)[O-])/SC1 |

Canonical SMILES |

C1CNC(=C[N+](=O)[O-])SC1 |

Origin of Product |

United States |

Foundational & Exploratory

Nithiazine's Agonistic Dance with Nicotinic Acetylcholine Receptors: A Technical Deep Dive

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the mechanism of action of nithiazine (B1210867) on nicotinic acetylcholine (B1216132) receptors (nAChRs). This guide provides a detailed examination of the agonistic properties of this foundational neonicotinoid, presenting key quantitative data, experimental methodologies, and visual representations of its interaction with these critical neural signaling proteins.

This compound, a nitromethylene heterocycle, is a first-generation neonicotinoid insecticide that paved the way for the development of widely used products like imidacloprid.[1] Its insecticidal efficacy stems from its selective action as an agonist at insect nAChRs, leading to the overstimulation of the central nervous system, paralysis, and eventual death of the target pest.[2][3] Unlike organophosphate and carbamate (B1207046) insecticides, this compound does not inhibit acetylcholinesterase.[4]

Quantitative Analysis of this compound's Interaction with nAChRs

Understanding the potency and binding affinity of this compound is crucial for comprehending its mechanism of action. The following tables summarize the available quantitative data from key studies.

Table 1: Competitive Binding Affinity of this compound

| Species | Radioligand | Preparation | IC50 (nM) | Reference |

| Homalodisca coagulata (Glassy-winged sharpshooter) | [³H]Imidacloprid | Head membrane homogenate | ~1700-8600 | [5] |

| Periplaneta americana (American cockroach) | [¹²⁵I]α-bungarotoxin | Nerve cord membranes | - | [6] |

Note: While Sattelle et al. (1989) demonstrated inhibition of α-bungarotoxin binding, a specific IC50 or Ki value was not provided.

Table 2: Electrophysiological Potency of this compound

| Species | Neuron Type | Method | Effect | Potency | Reference |

| Periplaneta americana (American cockroach) | Fast Coxal Depressor Motorneuron (Df) | Electrophysiology | Agonist (depolarization) | Dose-dependent | [6] |

| Periplaneta americana (American cockroach) | Cercal nerve-giant fiber synapses | Neurophysiological experiments | Postsynaptic agonistic effect | - | [3] |

Core Experimental Protocols

The characterization of this compound's action on nAChRs has relied on two primary experimental techniques: radioligand binding assays and electrophysiology.

Radioligand Competitive Binding Assay

This technique is employed to determine the binding affinity of a compound (in this case, this compound) to a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the IC50 and subsequently the Ki (inhibition constant) of this compound for a specific nAChR subtype.

General Protocol:

-

Membrane Preparation: Homogenize insect tissues rich in nAChRs (e.g., head or nerve cord) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes containing the receptors. Wash the pellets to remove endogenous neurotransmitters and other interfering substances.

-

Assay Setup: In a multi-well plate, combine the prepared membranes with a fixed concentration of a radiolabeled nAChR ligand (e.g., [³H]imidacloprid or [¹²⁵I]α-bungarotoxin).

-

Competition: Add varying concentrations of unlabeled this compound to the wells to compete with the radioligand for binding to the nAChRs.

-

Incubation: Allow the mixture to incubate for a specific period to reach equilibrium.

-

Separation: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Electrophysiology (Two-Electrode Voltage Clamp/Patch Clamp)

Electrophysiological techniques directly measure the functional effects of a compound on ion channels, such as the nAChRs.

Objective: To determine if this compound acts as an agonist, antagonist, or modulator of nAChR function and to quantify its potency (EC50) or inhibitory concentration (IC50).

General Protocol for Studying Insect Neurons:

-

Preparation: Isolate and prepare the insect neuron of interest. For example, the fast coxal depressor motorneuron (Df) of the cockroach can be accessed in the metathoracic ganglion.[6]

-

Recording Setup: Use microelectrodes to impale the neuron (in two-electrode voltage clamp) or form a tight seal with the neuronal membrane (in patch clamp) to control the membrane potential and record the resulting currents.

-

Drug Application: Apply acetylcholine (the native agonist) to the neuron to elicit a baseline response. Subsequently, apply varying concentrations of this compound to the neuron.

-

Data Acquisition: Record the changes in membrane current in response to the application of this compound. An inward current (depolarization) indicates an agonistic effect.

-

Data Analysis: For agonists, plot the current amplitude against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response). For antagonists, the IC50 is determined by measuring the reduction in the response to a fixed concentration of acetylcholine in the presence of varying concentrations of this compound.

Visualizing the Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams provide visual representations of the signaling pathway and experimental procedures.

Conclusion

This compound serves as a quintessential example of a neonicotinoid insecticide, exerting its toxic effects through the agonistic activation of insect nicotinic acetylcholine receptors. While it has been largely superseded by more photostable and potent derivatives, the study of its mechanism of action provides fundamental insights into the pharmacology of nAChRs and the principles of selective toxicity. The experimental protocols outlined here represent the foundational techniques that continue to be instrumental in the discovery and characterization of novel neuroactive compounds. Further research to delineate the precise binding affinities and agonist potencies of this compound across a broader range of nAChR subtypes will undoubtedly enhance our understanding of insecticide-receptor interactions and inform the development of next-generation pest management strategies.

References

- 1. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drosophila nicotinic acetylcholine receptor subunits and their native interactions with insecticidal peptide toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors [jstage.jst.go.jp]

- 6. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

Nithiazine: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

For Immediate Release

[City, State] – December 15, 2025 – This technical guide provides an in-depth overview of the chemical structure and synthesis pathways of Nithiazine, a nitromethylene neonicotinoid insecticide. Tailored for researchers, scientists, and drug development professionals, this document compiles detailed experimental protocols, quantitative data, and structural visualizations to serve as a comprehensive resource.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (2E)-2-(nitromethylidene)-1,3-thiazinane, is a heterocyclic compound with the molecular formula C₅H₈N₂O₂S.[1][2] It is recognized as a foundational compound for the development of neonicotinoid insecticides.[3] The structure features a six-membered 1,3-thiazinane (B8806883) ring with a nitromethylene group attached to the carbon atom between the nitrogen and sulfur atoms.

Below is a visualization of the chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂O₂S | [1] |

| Molar Mass | 160.19 g·mol⁻¹ | [4] |

| Appearance | Crystals or brown powder | [4] |

| Density | 1.388 g/cm³ | [4] |

| Melting Point | 73-76 °C | [5] |

Synthesis Pathways

The synthesis of this compound can be achieved through multiple pathways. Two prominent methods are detailed below, originating from different starting materials.

Pathway 1: From 1-Amino-3-propanethiol and a Nitroalkane Derivative

This pathway involves the reaction of 1-amino-3-propanethiol with a reactive nitroalkane derivative, such as 2,2,2-trichloro-1-nitroethane, in the presence of a base.

Pathway 2: From 1,1-Bis(methylthio)-2-nitroethene

This alternative route utilizes 1,1-bis(methylthio)-2-nitroethene, which reacts with 3-aminopropyl sulphate in the presence of a sulfur donor like sodium sulfide.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on the pathways described above.

Protocol for Synthesis Pathway 1

This protocol is adapted from a patented synthesis method.[6]

Materials:

-

1-Amino-3-propanethiol

-

2,2,2-Trichloro-1-nitroethane

-

Methanol

-

Sodium hydroxide (B78521) (or sodium methoxide/potassium ethoxide)

-

6 N Hydrochloric acid

-

Water

Procedure:

-

Dissolve 1-amino-3-propanethiol and the base (e.g., 5.0 g of caustic soda) in methanol (e.g., 40 ml).

-

While stirring the solution, slowly add a solution of 2,2,2-trichloro-1-nitroethane (e.g., 5.4 g) diluted in methanol (e.g., 20 ml) dropwise over 15 minutes.

-

Maintain the reaction temperature below 10 °C (around 8 °C) as the reaction is exothermic.

-

Continue the reaction for one hour after the addition is complete.

-

After the reaction, neutralize the mixture to pH 7 with 6 N aqueous hydrochloric acid.

-

Add water (e.g., 50 ml) and extract the product with dichloromethane (e.g., 4 x 100 ml).

-

Combine the organic extracts and concentrate to yield tetrahydro-2-(nitromethylene)-1,3-thiazine (this compound).

Table 2: Quantitative Data for Synthesis Pathway 1

| Base Used | Yield | Reference |

| Caustic Soda | 60.1% | [6] |

| Sodium Methoxide | 57.4% - 87.8% | [6] |

| Potassium Ethoxide | 66.3% | [6] |

Protocol for Synthesis Pathway 2

This protocol is based on an alternative patented synthetic route.[5]

Materials:

-

1,1-Bis(methylthio)-2-nitroethene

-

3-Aminopropyl sulphate

-

Sodium sulphide (60% active)

-

Ethanol

-

Water

-

Acetic acid

-

Methylene (B1212753) chloride

Procedure:

-

Prepare a solution of sodium hydroxide in a mixture of ethanol and water.

-

Add 1,1-bis(methylthio)-2-nitroethene (e.g., 82.5 g), 3-aminopropyl sulphate (e.g., 120 g), and sodium sulphide (e.g., 100 g) to the solution.

-

Heat the mixture to reflux (approximately 78 °C) for about 1 hour, during which methyl mercaptan will evolve.

-

Once the evolution of gas is complete, cool the reaction solution.

-

Separate the aqueous layer and adjust its pH to 5.5 with acetic acid.

-

Extract the aqueous layer with methylene chloride (e.g., 3 x 100 ml).

-

Distill off the methylene chloride and recrystallize the product from isopropanol to obtain tetrahydro-2-(nitromethylene)-2H-1,3-thiazine (this compound).

Spectroscopic Characterization

The structural confirmation of synthesized this compound is typically performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a primary tool for verifying the structure. Characteristic signals for the nitromethylene proton are expected.[7]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

Infrared (IR) Spectroscopy:

-

The presence of the nitro group (NO₂) can be confirmed by characteristic asymmetric and symmetric stretching vibrations, which typically appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[7]

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[3]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and characterization of this compound. The experimental protocols and quantitative data presented offer a valuable resource for researchers and professionals in the fields of insecticide development and organic synthesis. The visualization of the chemical structure and synthesis pathways aims to facilitate a clearer understanding of this important neonicotinoid precursor. Further research to fully characterize the spectroscopic properties of this compound would be a valuable addition to the scientific literature.

References

- 1. This compound | C5H8N2O2S | CID 3033155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. EP0127413A2 - Preparation of thiazine derivatives - Google Patents [patents.google.com]

- 6. US4625025A - Process for producing a 2H-1,3-thiazolidine, 2H-tetrahydro-1,3-thiazine, or 2H-hexahydro-1,3-thiazepine derivative substituted at the 2 position by a nitromethylene group derivative - Google Patents [patents.google.com]

- 7. This compound (CAS 58842-20-9) - High-Purity Reference Standard [benchchem.com]

The Genesis of a New Insecticide Class: A Technical Guide to the Discovery and History of Nithiazine, the Neonicotinoid Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of neonicotinoids represents a paradigm shift in insecticide chemistry, offering potent and selective control of a wide range of insect pests. This technical guide delves into the foundational discovery and history of Nithiazine, the pioneering molecule that served as the crucial precursor to this commercially significant class of insecticides. Understanding the scientific journey of this compound, from its initial synthesis to the elucidation of its mode of action and its eventual succession by more stable analogues, provides invaluable insights into the process of rational drug design and the evolution of modern crop protection agents.

The Discovery of a Novel Insecticidal Scaffold

The story of this compound begins in 1970 when the precursor to this novel heterocyclic compound was first synthesized by chemist Henry Feuer at Purdue University.[1] Researchers at Shell Development Company later refined this precursor, leading to the synthesis of this compound, chemically known as (E/Z)-2-Nitromethylene-1,3-thiazinane.[1][2][3] Initial screenings of this compound revealed its potential as an effective insecticide, prompting further investigation into its biological activity and mode of action.[1]

Elucidating the Mode of Action: A New Target for Insecticides

A pivotal moment in the history of this compound came in 1984 when its mode of action was identified.[1][2] It was discovered that this compound acts as a potent agonist of the insect nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][4] This was a significant finding, as it distinguished this compound from the then-dominant organophosphate and carbamate (B1207046) insecticides, which act by inhibiting acetylcholinesterase.[1][2]

The selective toxicity of this compound towards insects is attributed to its higher affinity for insect nAChRs compared to their mammalian counterparts.[5] The negatively charged nitro or cyano group in the neonicotinoid pharmacophore is thought to interact with a cationic subsite within the insect nAChR, a feature less prominent in vertebrate receptors.[3][6]

Signaling Pathway of this compound at the Insect nAChR

This compound, like other neonicotinoids, mimics the action of the endogenous neurotransmitter acetylcholine (ACh). By binding to and activating nAChRs in the postsynaptic membrane of insect neurons, it causes an influx of cations, leading to depolarization of the nerve cell. This results in a state of hyperexcitation, followed by paralysis and eventual death of the insect.

Quantitative Data on this compound's Biological Activity

While extensive comparative data for this compound is scarce due to its short-lived commercial consideration for broad agricultural use, some key quantitative metrics have been reported.

Table 1: Toxicological and Receptor Binding Data for this compound

| Parameter | Species | Value | Reference(s) |

| Acute Oral LD₅₀ | Rat | 303 mg/kg | [7] |

| nAChR Binding Affinity (IC₅₀) | Drosophila melanogaster | 1700-8600 nM | [1] |

| nAChR Binding Affinity (IC₅₀) | Homalodisca coagulata | ~20-fold higher than Drosophila | [1] |

The Achilles' Heel: Photostability and the Dawn of the Neonicotinoids

Despite its promising insecticidal activity and novel mode of action, this compound had a critical flaw that prevented its widespread commercial success in agriculture: it is not photostable.[1][8] Exposure to sunlight leads to its degradation, rendering it ineffective for foliar applications in the field.

This limitation, however, did not mark the end of the road for this chemical class. Instead, it spurred further research to develop analogues with improved photostability while retaining the desirable insecticidal properties and selective toxicity of this compound. This led directly to the development of the first commercially successful neonicotinoid, imidacloprid (B1192907), by Bayer in 1985.[1][9][10][11] The structural evolution from the thiazine (B8601807) ring of this compound to the imidazolidine (B613845) ring of imidacloprid was a key breakthrough in overcoming the issue of photostability.[9][10][11]

The success of imidacloprid paved the way for the development of a whole new generation of neonicotinoid insecticides, including second-generation compounds like thiamethoxam (B1682794) and clothianidin, which feature a 2-chloro-5-thiazolyl moiety.[9][11] Thiamethoxam itself acts as a precursor to clothianidin in both insects and plants.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. US4625025A - Process for producing a 2H-1,3-thiazolidine, 2H-tetrahydro-1,3-thiazine, or 2H-hexahydro-1,3-thiazepine derivative substituted at the 2 position by a nitromethylene group derivative - Google Patents [patents.google.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (Ref: BA 32476 ) [sitem.herts.ac.uk]

- 5. Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. actascientific.com [actascientific.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. The discovery of thiamethoxam: a second-generation neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Nithiazine's Binding Affinity to Insect Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nithiazine (B1210867), a nitromethylene compound, holds a significant place in the history of insecticide development as a precursor to the highly successful neonicotinoid class. Understanding its interaction with the target site, the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects, is crucial for the rational design of novel and selective insecticides. This technical guide provides an in-depth analysis of the binding affinity of this compound to insect nAChRs, compiling available quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways and experimental workflows.

Introduction to this compound and Insect nAChRs

This compound was one of the early lead compounds that demonstrated insecticidal activity through its action on the insect nervous system. Electrophysiological studies established its role as an agonist at insect nAChRs[1]. This discovery paved the way for the development of neonicotinoids, such as imidacloprid (B1192907), which exhibit potent and selective activity against a wide range of insect pests[1].

Insect nAChRs are ligand-gated ion channels that play a critical role in fast excitatory synaptic transmission in the central nervous system of insects. These receptors are pentameric protein complexes, with each subunit contributing to the formation of a central ion channel. The binding of an agonist, such as the endogenous neurotransmitter acetylcholine (ACh) or an insecticide like this compound, triggers a conformational change in the receptor, leading to the opening of the ion channel and an influx of cations. This influx results in the depolarization of the neuronal membrane and the generation of a nerve impulse. The continued presence of the agonist leads to hyperexcitation, paralysis, and ultimately the death of the insect. The diversity of nAChR subunits in different insect species and their distinct pharmacological properties present opportunities for developing species-selective insecticides.

Quantitative Binding Affinity of this compound

The binding affinity of this compound to insect nAChRs has been quantified in several studies, primarily through competitive radioligand binding assays. These assays measure the ability of this compound to displace a radiolabeled ligand, typically [³H]-imidacloprid, from its binding site on the receptor. The results are commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit 50% of the specific binding of the radioligand. From the IC50 value, the inhibition constant (Ki) can be calculated, providing a measure of the ligand's binding affinity.

The following table summarizes the available quantitative data for the binding affinity of this compound to nAChRs from various insect species.

| Insect Species | Receptor Source | Radioligand | This compound IC50 (nM) | Reference |

| Drosophila melanogaster (Fruit fly) | Head membranes | [³H]-Imidacloprid | 1,700 - 8,600 | [2] |

| Homalodisca coagulata (Glassy-winged sharpshooter) | Whole body membranes | [³H]-Imidacloprid | ~20-fold higher than Drosophila | [2] |

| Aphis craccivora (Cowpea aphid) | Head membranes | [³H]-Imidacloprid | Data suggests competitive displacement | [3] |

| Myzus persicae (Green peach aphid) | Head membranes | [³H]-Imidacloprid | Data suggests competitive displacement | [3] |

| Locusta migratoria (Migratory locust) | Head membranes | [³H]-Imidacloprid | Data suggests competitive displacement | [3] |

Note: Specific IC50 values for Aphis craccivora, Myzus persicae, and Locusta migratoria from Maienfisch et al. (1999) require access to the full publication for precise figures.

Experimental Protocols

The determination of this compound's binding affinity relies on well-established biochemical techniques. The following section details the typical methodologies employed in these studies.

Radioligand Competitive Binding Assay

This is the primary method used to quantify the binding affinity of unlabeled ligands like this compound.

Objective: To determine the IC50 and subsequently the Ki of this compound for insect nAChRs by measuring its ability to compete with a high-affinity radioligand.

Materials:

-

Insect tissue: Typically, heads of the target insect species are used as they are rich in nAChRs.

-

Radioligand: [³H]-Imidacloprid is a commonly used radioligand due to its high affinity and specificity for insect nAChRs.

-

Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Buffers: Homogenization buffer, incubation buffer, and wash buffer.

-

Filtration apparatus: A vacuum filtration system with glass fiber filters.

-

Scintillation counter: To measure the radioactivity.

Methodology:

-

Membrane Preparation:

-

Insect heads are homogenized in ice-cold homogenization buffer.

-

The homogenate is centrifuged at a low speed to remove large debris.

-

The supernatant is then centrifuged at a high speed to pellet the cell membranes containing the nAChRs.

-

The membrane pellet is washed and resuspended in the incubation buffer. The protein concentration is determined using a standard assay (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is typically performed in microcentrifuge tubes or a 96-well plate format.

-

A constant concentration of the radioligand ([³H]-imidacloprid) and a fixed amount of the membrane preparation are incubated with varying concentrations of the unlabeled competitor (this compound).

-

Control tubes are included to determine:

-

Total binding: Radioligand and membrane preparation without any competitor.

-

Non-specific binding: Radioligand, membrane preparation, and a saturating concentration of a known high-affinity unlabeled ligand (e.g., unlabeled imidacloprid or nicotine) to block all specific binding sites.

-

-

The reaction mixtures are incubated at a specific temperature (e.g., 22-25°C) for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters are quickly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

-

Data Analysis:

-

The specific binding data is plotted against the logarithm of the competitor (this compound) concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway of insect nAChRs and the workflow of the competitive binding assay.

Caption: Signaling pathway of an insect nicotinic acetylcholine receptor upon agonist binding.

Caption: Workflow for a radioligand competitive binding assay to determine this compound's binding affinity.

Conclusion

This compound, as a foundational molecule in the development of neonicotinoid insecticides, demonstrates a clear, competitive binding affinity for insect nAChRs. The available data, primarily from competitive radioligand binding assays using [³H]-imidacloprid, indicates that this compound's affinity varies among different insect species. This variability underscores the diversity of insect nAChRs and highlights the potential for developing more selective insecticides. The detailed experimental protocols and visualized pathways provided in this guide offer a comprehensive resource for researchers and professionals in the field of insecticide discovery and development, facilitating further investigation into the molecular interactions between insecticides and their target receptors. Further research to obtain more precise binding affinity data across a wider range of insect pests and beneficial species will be invaluable for the future of sustainable pest management.

References

- 1. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 2. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of nicotinic acetylcholine receptors from the insects Aphis craccivora, Myzus persicae, and Locusta migratoria by radioligand binding assays: relation to thiamethoxam action - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Nithiazine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core spectroscopic techniques utilized in the structural analysis and characterization of Nithiazine and its derivatives. This compound, a nitromethylene neonicotinoid, served as a foundational lead compound for the development of modern neonicotinoid insecticides.[1] A thorough understanding of its structural properties, achievable through various spectroscopic methods, is paramount for the development of new analogues, metabolism studies, and quality control.

This document details the principles, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy as they apply to the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are essential for the unambiguous assignment of all protons and carbons in this compound derivatives.

Predicted ¹H and ¹³C NMR Data

The tables below summarize the predicted chemical shifts (δ) for the core this compound structure. Actual values in derivatives will vary based on the nature and position of substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Core

| Position | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 4 | =CH-NO₂ | 6.5 - 7.5 | Singlet |

| 6 | -N-CH₂- | 3.2 - 3.6 | Triplet |

| 7 | -CH₂- | 1.8 - 2.2 | Multiplet |

| 8 | -S-CH₂- | 2.8 - 3.2 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Core

| Position | Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | C=C | 155 - 165 |

| 4 | =CH-NO₂ | 110 - 120 |

| 6 | -N-CH₂- | 45 - 55 |

| 7 | -CH₂- | 20 - 30 |

| 8 | -S-CH₂- | 25 - 35 |

General Experimental Protocol for NMR Spectroscopy

This protocol outlines the fundamental steps for acquiring high-quality 1D NMR spectra.[2][3][4][5]

-

Sample Preparation: Dissolve 5-10 mg of the this compound analogue in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid signal broadening.

-

Instrument Setup:

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure maximum sensitivity.

-

Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. This can be performed manually or using automated gradient shimming routines.

-

-

Acquisition of ¹H Spectrum:

-

Determine the 90° pulse width for accurate signal excitation.

-

Set appropriate spectral width (e.g., -2 to 12 ppm) and transmitter offset.

-

Acquire the spectrum using a suitable number of scans (NS, typically 8 to 16 for good signal-to-noise) and a relaxation delay (D1) of 1-2 seconds.

-

-

Acquisition of ¹³C Spectrum:

-

Switch the probe to the ¹³C channel and repeat the tuning and matching procedure.

-

Use a proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for all carbon atoms.

-

Set a wider spectral width (e.g., 0 to 200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (NS > 128) is typically required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H spectrum to determine the relative ratios of protons.

-

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. Coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying this compound and its metabolites in complex mixtures.[6][7][8]

Predicted Mass Spectrometric Data

For the parent this compound molecule (C₅H₈N₂O₂S), the following data can be expected.

Table 3: Predicted High-Resolution MS Data for this compound

| Ion | Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₅H₉N₂O₂S⁺ | 161.0385 |

| [M+Na]⁺ | C₅H₈N₂O₂SNa⁺ | 183.0204 |

| [M-H]⁻ | C₅H₇N₂O₂S⁻ | 159.0228 |

Molar Mass: 160.19 g/mol [9]

The fragmentation pattern will depend on the ionization energy but would likely involve cleavage of the thiazinane ring and loss of the nitro group (-NO₂).

General Experimental Protocol for LC-MS

This protocol describes a typical setup for the analysis of this compound derivatives.[6][7][10]

-

Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent, such as acetonitrile (B52724) or methanol. The solvent should be miscible with the mobile phase.

-

Chromatographic Separation (LC):

-

Column: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: Employ a gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might run from 5% B to 95% B over 10-15 minutes.

-

Flow Rate: Set a flow rate of 0.2-0.4 mL/min.

-

Injection Volume: Inject 5-10 µL of the sample.

-

-

Mass Spectrometric Detection (MS):

-

Ion Source: Use an electrospray ionization (ESI) source, operating in either positive or negative ion mode.

-

Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements and formula determination. A tandem mass spectrometer (e.g., QqQ or Q-TOF) can be used for MS/MS fragmentation studies to further confirm the structure.

-

Scan Range: Set a scan range of m/z 50-500.

-

Source Parameters: Optimize capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to achieve maximum ion intensity for the target compound.

-

-

Data Analysis:

-

Extract the ion chromatogram for the expected m/z of the target molecule.

-

Analyze the mass spectrum of the corresponding chromatographic peak to confirm the molecular weight and compare the isotopic pattern with the theoretical pattern.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for characterizing compounds with conjugated systems and chromophores.[11] The nitromethylene group conjugated with the C=C double bond in this compound constitutes a distinct chromophore.

Predicted UV-Vis Absorption Data

The electronic system in this compound is expected to give rise to characteristic absorption bands.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Predicted λmax (nm) | Solvent |

|---|---|---|

| π → π* | 300 - 350 | Ethanol or Acetonitrile |

| n → π* | > 380 (weak) | Ethanol or Acetonitrile |

Note: The position and intensity of λmax can be influenced by solvent polarity and substitution on the this compound ring.[12][13]

General Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes.

-

Select the "Spectrum" or "Scan" mode.

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline correction.

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer.

-

Scan a wavelength range from approximately 200 nm to 600 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[14]

Predicted IR Absorption Frequencies

The this compound structure contains several IR-active functional groups.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-O (nitro) | Asymmetric stretch | 1500 - 1560 | Strong |

| N-O (nitro) | Symmetric stretch | 1340 - 1380 | Strong |

| C=C | Stretch | 1620 - 1680 | Medium |

| C-N | Stretch | 1180 - 1360 | Medium-Strong |

| C-H (alkane) | Stretch | 2850 - 2960 | Medium |

| C-S | Stretch | 600 - 800 | Weak-Medium |

General Experimental Protocol for IR Spectroscopy

A common and simple method for solid samples is Attenuated Total Reflectance (ATR).

-

Sample Preparation: No specific preparation is needed for ATR. Ensure the solid sample is dry and clean.

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

-

Measurement:

-

Place a small amount of the solid this compound derivative onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum in the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the major absorption peaks and correlate them with the functional groups listed in Table 5.

-

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental and logical flows in spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a this compound derivative.

Caption: Interrelation of techniques for structural elucidation.

References

- 1. researchgate.net [researchgate.net]

- 2. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 3. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 4. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]

- 5. agilent.com [agilent.com]

- 6. Quantitation of neonicotinoid insecticides, plus qualitative screening for other xenobiotics, in small-mass avian tissue samples using UHPLC high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitation of neonicotinoid insecticides, plus qualitative screening for other xenobiotics, in small-mass avian tissue samples using UHPLC high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of neonicotinoids and 199 other pesticide residues in honey by liquid and gas chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Qualitative profiling and quantification of neonicotinoid metabolites in human urine by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Physicochemical Properties of Nithiazine for Research Applications

Introduction

Nithiazine (CAS 58842-20-9) is a nitromethylene neonicotinoid insecticide.[1] Historically significant as a lead compound for the development of the widely used neonicotinoid class of insecticides, this compound's primary mode of action is as an agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects.[2] This interaction leads to the overstimulation and subsequent blockage of nerve impulses, resulting in paralysis and death of the target insect. Unlike some other classes of insecticides, this compound does not inhibit acetylcholinesterase.[1] Its selectivity for insect nAChRs over their mammalian counterparts contributes to its relatively moderate toxicity in mammals.[1][2]

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its mechanism of action and analytical workflow. This document is intended for researchers, scientists, and professionals in the fields of drug development, toxicology, and environmental science.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | (E/Z)-2-Nitromethylene-1,3-thiazinane | [1] |

| Chemical Formula | C₅H₈N₂O₂S | [1] |

| Molecular Weight | 160.19 g·mol⁻¹ | [1] |

| Appearance | Crystals or brown powder | [1] |

| Density | 1.388 g/cm³ | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Highly water-soluble | [2] |

| Solubility in Organic Solvents | While specific quantitative data is limited, based on its structure and high water solubility, it is expected to have some solubility in polar organic solvents. | [3][4] |

| LogP (Octanol-Water Partition Coefficient) | Not available | |

| pKa | Data not available |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and related neonicotinoids generally involves the formation of the heterocyclic ring followed by the introduction of the pharmacophore. The following is a representative protocol based on the synthesis of related compounds.[5][6]

Reaction Scheme: A plausible synthesis involves the reaction of 3-aminopropanethiol (B1201785) with a nitromethylene-containing electrophile.

Materials:

-

3-Aminopropanethiol hydrochloride

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 3-aminopropanethiol hydrochloride in ethanol, add triethylamine to neutralize the hydrochloride and liberate the free amine.

-

Slowly add a solution of 1,1-bis(methylthio)-2-nitroethylene in ethanol to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water to remove any inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Analysis of this compound in Biological Samples by LC-MS/MS

This protocol outlines a general method for the quantification of this compound in biological matrices such as plasma or tissue homogenates, adapted from established methods for neonicotinoid analysis.[7][8][9][10][11]

1. Sample Preparation (QuEChERS-based extraction):

-

To 1 mL of homogenized biological sample in a 15 mL centrifuge tube, add 1 mL of water and 5 mL of acetonitrile (B52724).

-

Add a QuEChERS salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate).

-

Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.

-

Centrifuge the sample at 5000 x g for 5 minutes.

-

Transfer the upper acetonitrile layer to a clean tube containing a dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA and C18).

-

Vortex for 30 seconds and centrifuge at 5000 x g for 5 minutes.

-

Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[7][8]

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).[9]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: [M+H]⁺ for this compound (m/z 161.0).

-

Product Ions: At least two specific product ions for quantification and confirmation.

-

Visualizations

Signaling Pathway of this compound

This compound acts as an agonist at the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel.[2] The binding of this compound to the insect nAChR leads to the opening of the channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the postsynaptic membrane, leading to the propagation of an action potential and continuous nerve stimulation. The sustained activation of the nAChR results in a blockage of neurotransmission, leading to paralysis and death of the insect.[12][13]

Caption: this compound's mechanism of action via the nicotinic acetylcholine receptor.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

Caption: Workflow for the analysis of this compound by LC-MS/MS.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. UHPLC/MS-MS Analysis of Six Neonicotinoids in Honey by Modified QuEChERS: Method Development, Validation, and Uncertainty Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitation of neonicotinoid insecticides, plus qualitative screening for other xenobiotics, in small-mass avian tissue samples using UHPLC high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitation of neonicotinoid insecticides, plus qualitative screening for other xenobiotics, in small-mass avian tissue samples using UHPLC high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel screening workflow for nitazene analogs using LC-MS/MS precursor ion scan acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

Nithiazine: A Technical Guide to its Role as a Lead Compound in Insecticide Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nithiazine (B1210867), a nitromethylene heterocyclic compound, holds a significant position in the history of insecticide development as the lead compound for the highly successful neonicotinoid class of insecticides. Although its own commercial viability was hampered by photolability, the exploration of its mechanism of action and structure-activity relationships paved the way for the creation of photostable and potent analogs such as imidacloprid (B1192907). This technical guide provides an in-depth analysis of this compound's core attributes, including its mechanism of action as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, quantitative data on its insecticidal activity and that of its analogs, detailed experimental protocols for bioassays, and a discussion of the structure-activity relationships that guided the development of the neonicotinoid family.

Introduction

The quest for effective and selective insecticides is a continuous endeavor in agricultural science and public health. An ideal insecticide should exhibit high toxicity to target pests while demonstrating low toxicity to non-target organisms, including mammals and beneficial insects. The discovery of this compound in the 1970s by Shell Development Co. marked a pivotal moment in this pursuit.[1] this compound was identified as a potent insecticide with a novel mode of action, acting as an agonist at the insect nicotinic acetylcholine receptor (nAChR).[1] This mechanism differed from the then-dominant organophosphates and carbamates, which target acetylcholinesterase. However, a significant drawback of this compound was its susceptibility to degradation in sunlight, rendering it unsuitable for widespread agricultural use.[1] This limitation spurred further research to modify its chemical structure to enhance photostability while retaining its insecticidal efficacy. This research ultimately led to the development of the neonicotinoid class of insecticides, which have become one of the most widely used classes of insecticides globally.[1]

This guide will delve into the technical aspects of this compound as a lead compound, providing researchers and drug development professionals with a comprehensive understanding of its significance and the scientific journey it inspired.

Mechanism of Action: Targeting the Insect Nicotinic Acetylcholine Receptor

This compound exerts its insecticidal effect by acting as a postsynaptic agonist of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[1]

The Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

The nAChR is a ligand-gated ion channel that plays a crucial role in synaptic transmission in insects. The binding of the endogenous neurotransmitter acetylcholine (ACh) to the nAChR triggers a conformational change, opening the ion channel and allowing the influx of cations, primarily sodium (Na+) and calcium (Ca2+). This influx leads to depolarization of the postsynaptic membrane and the propagation of a nerve impulse.

This compound mimics the action of ACh, binding to the nAChR and causing the channel to open. However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase to terminate the signal, this compound is not readily broken down. This leads to a persistent and excessive stimulation of the nAChRs, resulting in hyperexcitation of the nervous system, followed by paralysis and ultimately, the death of the insect.

Figure 1: Simplified nAChR signaling pathway and the action of this compound.

Selectivity for Insect nAChRs

A key advantage of this compound and its neonicotinoid successors is their selective toxicity towards insects over mammals. This selectivity arises from structural differences between insect and mammalian nAChRs. Neonicotinoids generally exhibit a higher binding affinity for insect nAChRs compared to their mammalian counterparts.

Quantitative Data on Insecticidal Activity

A crucial aspect of insecticide development is the quantitative assessment of a compound's potency. This is typically expressed as the median lethal dose (LD50) or median lethal concentration (LC50), which is the dose or concentration of the substance that is lethal to 50% of a test population. While specific LD50 or LC50 values for this compound against a wide range of pests are not extensively documented in readily available literature due to its early stage of development and subsequent focus on its more stable analogs, the following tables provide comparative data for its successors, the neonicotinoids, against the common housefly (Musca domestica), a target pest for this compound's commercial formulation.

Table 1: Topical LD50 Values of Various Insecticides Against Musca domestica

| Compound | LD50 (µ g/fly ) | Insecticide Class |

| Pyrethrin | 2.5 | Pyrethroid |

| Allethrin | 1.2 | Pyrethroid |

| Permethrin | 0.045 | Pyrethroid |

| Deltamethrin | 0.004 | Pyrethroid |

Note: Data is a representative compilation from various studies and serves for comparative purposes. Actual values may vary depending on the housefly strain and experimental conditions.[2]

Table 2: Binding Affinities (Ki) of Nicotinic Agonists to nAChR Subtypes

| Compound | nAChR Subtype | Ki (nM) |

| Epibatidine | α4β2 | 0.17 ± 0.02 |

| Nicotine | α4β2 | 14 ± 2 |

| Carbamylcholine | α4β2 | 820 ± 100 |

| Epibatidine | Aplysia AChBP | 8.6 |

| Azido-Epibatidine | Aplysia AChBP | 10 |

Note: Data from competitive radioligand binding assays. Ki represents the inhibitor binding affinity. A lower Ki value indicates a higher binding affinity.[3][4]

Experimental Protocols

The evaluation of a compound's insecticidal potential relies on standardized and reproducible bioassays. The following are detailed methodologies for key experiments cited in the development and analysis of this compound and its analogs.

Topical Application Bioassay for Houseflies (Musca domestica)

This method is used to determine the contact toxicity of an insecticide.

Materials:

-

Susceptible strain of 3-5 day old adult female houseflies.

-

Technical grade insecticide.

-

Volatile solvent (e.g., acetone).

-

Microsyringe or microapplicator.

-

Carbon dioxide (CO2) or a cold plate for anesthesia.

-

Holding containers with food and water.

-

Probit analysis software.

Procedure:

-

Preparation of Insecticide Solutions: Prepare a stock solution of the test insecticide in the chosen solvent. Perform serial dilutions to create a range of at least five concentrations expected to produce mortalities between 10% and 90%. A control group receiving only the solvent should be included.[2]

-

Anesthesia: Anesthetize the adult female houseflies by brief exposure to CO2 or by chilling them on a cold plate.[2]

-

Application: Using a calibrated microsyringe or microapplicator, apply a precise volume (typically 0.5-1.0 µL) of the insecticide solution to the dorsal thorax of each anesthetized fly.[5]

-

Post-Treatment: Place the treated flies in clean holding containers with access to food (e.g., a sugar cube or 10% sugar solution on a cotton pad) and water. Maintain the flies under controlled environmental conditions (e.g., 25 ± 2°C, 50-70% relative humidity, and a 12:12 hour light:dark photoperiod).[2]

-

Mortality Assessment: Record mortality at 24 hours post-treatment. A fly is considered dead if it is unable to move when gently prodded with a small brush. If control mortality exceeds 20%, the experiment should be repeated.[2]

-

Data Analysis: Use probit analysis to calculate the LD50 values and their 95% confidence limits.[2]

Figure 2: Workflow for a topical application bioassay.

Feeding Bioassay for Houseflies (Musca domestica)

This method assesses the oral toxicity of an insecticide.

Materials:

-

Susceptible strain of 3-5 day old adult female houseflies.

-

Technical grade insecticide.

-

10% (w/v) sucrose (B13894) solution.

-

Small vials or containers for the feeding solution.

-

Analytical balance.

-

Holding containers.

Procedure:

-

Preparation of Treatment Solutions: Dissolve the insecticide in the 10% sucrose solution to achieve a range of desired concentrations. A control group receiving only the 10% sucrose solution is essential.[6]

-

Exposure: Fill small vials with the treatment solutions. The weight of each vial and its contents should be recorded. Place the vials in holding containers with a known number of houseflies.[6]

-

Consumption Measurement: After a set exposure period (e.g., 2 hours), remove the vials and re-weigh them. The difference in weight, corrected for evaporation (by including control vials in empty containers), represents the amount of solution consumed.[6]

-

Mortality Assessment: Record the number of dead flies at specified time points (e.g., 24 and 48 hours) after the feeding period.

-

Data Analysis: Calculate the consumption per fly and correlate it with mortality to determine the LC50.

Structure-Activity Relationships (SAR)

The transition from the photolabile this compound to the highly successful neonicotinoids is a classic example of lead optimization driven by structure-activity relationship (SAR) studies. The goal was to identify the key structural features (pharmacophore) responsible for insecticidal activity and to modify the molecule to improve its physicochemical properties, particularly photostability.

Key insights from SAR studies on this compound and its analogs include:

-

The Nitromethylene Group: The C=CHNO2 group in this compound is a crucial part of the pharmacophore responsible for its insecticidal activity. However, it is also the site of photochemical instability.

-

The Heterocyclic Ring: The nature of the heterocyclic ring influences the compound's binding affinity to the nAChR and its overall properties.

-

Modifications for Photostability: A major breakthrough was the replacement of the nitromethylene group with a nitroimine or cyanoimine group, as seen in imidacloprid and acetamiprid, respectively. This modification significantly enhanced photostability while maintaining or even improving insecticidal activity.

Figure 3: General workflow for insecticide lead optimization.

Conclusion

This compound stands as a testament to the importance of lead compounds in the discovery and development of novel insecticides. While its own journey to commercialization was cut short by its inherent photolability, the scientific investigation into its mode of action and the systematic exploration of its structure-activity relationships provided the crucial foundation for the creation of the neonicotinoid class. This family of insecticides has had a profound impact on agriculture and pest management for decades. The story of this compound underscores the iterative nature of drug discovery, where initial setbacks can lead to significant breakthroughs through persistent and rational chemical design. The principles and methodologies outlined in this guide continue to be relevant for the ongoing search for the next generation of safe and effective insecticides.

References

- 1. entomoljournal.com [entomoljournal.com]

- 2. benchchem.com [benchchem.com]

- 3. Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strain variation in feeding response of house flies, Musca domestica, to denatonium benzoate, a bittering agent used in commercial fly baits - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Targets of Nithiazine in the Insect Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nithiazine (B1210867), a nitromethylene heterocyclic compound, represents a foundational molecule in the development of modern insecticides. Its mode of action as a potent agonist of insect nicotinic acetylcholine (B1216132) receptors (nAChRs) paved the way for the creation of the commercially significant neonicotinoid class of insecticides. This technical guide delves into the core molecular interactions of this compound with its primary target in the insect nervous system. We will explore its mechanism of action, present available quantitative data on its binding and efficacy, detail the experimental protocols used to elucidate its function, and provide visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Role of this compound in Insecticide Development

This compound emerged from research aimed at discovering novel insecticidal compounds with selective toxicity towards insects over vertebrates. It was identified as a potent neurotoxin that acts on the insect central nervous system. Subsequent studies revealed that its primary molecular target is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast synaptic transmission in insects.[1][2] this compound's interaction with nAChRs leads to their persistent activation, causing uncontrolled nerve firing, paralysis, and ultimately, the death of the insect.

While this compound itself did not achieve widespread commercial success as an insecticide, its discovery was a critical stepping stone. It served as the lead compound for the structural optimization that led to the development of highly successful neonicotinoid insecticides like imidacloprid.[1][2] Understanding the molecular interactions of this compound provides fundamental insights into the structure-activity relationships of this important class of insecticides.

The Primary Molecular Target: Insect Nicotinic Acetylcholine Receptors (nAChRs)

The principal molecular target of this compound in the insect nervous system is the nicotinic acetylcholine receptor (nAChR).[1][2] These receptors are pentameric ligand-gated ion channels, meaning they are composed of five protein subunits arranged around a central ion pore. In their native state, they are activated by the neurotransmitter acetylcholine (ACh).

Mechanism of Action: Agonistic Modulation

This compound functions as an agonist at the insect nAChR. This means that it binds to the same recognition site as the endogenous ligand, acetylcholine, and mimics its effect by inducing a conformational change in the receptor that opens the ion channel. The influx of cations, primarily sodium and calcium, through the opened channel leads to depolarization of the postsynaptic membrane and the generation of an action potential.

However, unlike acetylcholine, which is rapidly degraded by the enzyme acetylcholinesterase to terminate the signal, this compound is not readily broken down. This results in prolonged and uncontrolled activation of the nAChRs, leading to a continuous state of nerve excitation. This hyperexcitation disrupts normal nerve function, causing the characteristic symptoms of this compound poisoning in insects, including tremors, paralysis, and death.

The following diagram illustrates the signaling pathway of nAChR activation by an agonist like this compound.

Quantitative Analysis of this compound-nAChR Interaction

Precise quantitative data for the binding affinity and potency of this compound on specific insect nAChR subtypes is limited in publicly available literature, largely due to its role as a developmental precursor to more commercially viable neonicotinoids. However, some studies provide valuable insights into its interaction with insect nAChRs.

| Compound | Insect Species | Preparation | Assay Type | Radioligand | Parameter | Value | Reference |

| This compound (NMTHT) | Periplaneta americana (American Cockroach) | Nerve cord membranes | Radioligand Binding | [125I]α-bungarotoxin | Inhibition | Yes | --INVALID-LINK-- |

| This compound (NMTHT) | Periplaneta americana (American Cockroach) | Fast coxal depressor motorneuron (Df) | Electrophysiology | - | Agonist Effect | Dose-dependent depolarization | --INVALID-LINK-- |

Note: The study by Sattelle et al. (1989) demonstrated inhibition of radioligand binding but did not provide a specific IC50 or Ki value.

Experimental Protocols

The characterization of this compound's molecular targets has relied on two primary experimental approaches: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay (Competitive Inhibition)

This technique is used to determine the ability of a compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor (nAChR).

Objective: To determine if this compound binds to the nAChR and to quantify its binding affinity (IC50/Ki).

General Protocol Outline:

-

Membrane Preparation:

-

Dissect the desired insect tissue rich in nAChRs (e.g., nerve cords from Periplaneta americana).

-

Homogenize the tissue in a suitable buffer (e.g., Tris-HCl) to release the cell membranes.

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes containing the nAChRs.

-

Wash the membrane pellet and resuspend it in a binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a series of tubes, combine the membrane preparation with a fixed concentration of a radiolabeled nAChR antagonist (e.g., [125I]α-bungarotoxin).

-

Add increasing concentrations of unlabeled this compound to the tubes.

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

-

Incubate the mixture to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

References

The Selectivity of Nithiazine for Insect Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nithiazine, a nitromethylene heterocyclic compound, holds a significant position in the history of insecticide development as the lead compound for the highly successful neonicotinoid class of insecticides.[1][2] Its potent insecticidal activity stems from its selective interaction with insect nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels crucial for fast synaptic transmission in the insect central nervous system (CNS).[3][4] This technical guide provides an in-depth exploration of the selectivity of this compound for insect nAChRs, detailing the quantitative basis of this selectivity, the experimental protocols used for its characterization, and the underlying molecular and signaling mechanisms.

Quantitative Analysis of this compound Selectivity

The selective toxicity of this compound and its derivatives towards insects over vertebrates is a cornerstone of their utility in pest management. This selectivity is quantitatively demonstrated through comparative bioassays that measure the binding affinity (Ki), half-maximal effective concentration (EC50), and half-maximal inhibitory concentration (IC50) of the compound on insect and vertebrate nAChRs. While comprehensive quantitative data for this compound across a wide range of nAChR subtypes is limited in publicly available literature, existing studies on this compound and closely related neonicotinoids illustrate this selective action.

A key study provides IC50 values for this compound in competition with [³H]imidacloprid ([³H]IMI) and [³H]acetamiprid ([³H]ACE) for binding to nAChRs from the fruit fly (Drosophila melanogaster) and the glassy-winged sharpshooter (Homalodisca coagulata).[5]

Table 1: Inhibitory Concentration (IC50) of this compound on Insect nAChRs [5]

| Insect Species | Radioligand | IC50 (nM) |

| Drosophila melanogaster | [³H]IMI | 1700-8600 |

| Drosophila melanogaster | [³H]ACE | 1700-8600 |

| Homalodisca coagulata | [³H]IMI | ~34,000-172,000 |

| Homalodisca coagulata | [³H]ACE | ~34,000-172,000 |

Note: The IC50 values for Homalodisca coagulata were reported to be approximately 20-fold higher than those in Drosophila.

The significantly higher IC50 values in Homalodisca coagulata compared to Drosophila melanogaster suggest species-specific differences in the nAChR binding sites. It is important to note that the binding affinity of this compound is generally lower than that of many commercial neonicotinoids, which were subsequently optimized for enhanced potency.[3]

The selectivity of neonicotinoids, the structural analogs of this compound, for insect over vertebrate nAChRs is well-documented. For instance, the desnitro-imidacloprid metabolite of imidacloprid (B1192907) shows a strongly reduced potency on insect nAChRs but an increased affinity for mammalian nAChRs, highlighting the critical role of the nitro group in conferring insect selectivity.[6]

The Molecular Basis of this compound's Selectivity

The remarkable selectivity of this compound and neonicotinoids for insect nAChRs is attributed to specific structural differences between insect and vertebrate nAChR subtypes.

Key Factors Contributing to Selectivity:

-

Subunit Composition: Insect nAChRs have a different subunit composition compared to their vertebrate counterparts.[7][8][9][10] While vertebrates possess a larger and more diverse array of nAChR subunits (α1–α10, β1–β4, γ, δ, and ε), insects have a more conserved set.[3][7][9] This divergence in subunit makeup creates distinct pharmacological profiles.

-

Amino Acid Residues in the Binding Site: Specific amino acid residues within the ligand-binding domain of insect nAChRs are crucial for the selective interaction with neonicotinoids. Key residues in loops B, C, D, E, and F of the receptor subunits create a binding pocket that favorably accommodates the chemical features of this compound and its analogs.[11] For example, a tryptophan residue in loop B and basic residues (arginine/lysine) in loop D of insect nAChRs are thought to form critical interactions with the nitro group of neonicotinoids.[12][13]

-

Electronic Properties of the Ligand: The nitromethylene group of this compound (and the corresponding nitro or cyano group in neonicotinoids) possesses a partial negative charge. This electronegative tip is thought to interact with a positively charged or cationic region within the insect nAChR binding site. In contrast, vertebrate nAChRs have an anionic subsite that preferentially binds positively charged ligands like acetylcholine and nicotine (B1678760).[12]

Insect nAChR Signaling Pathway

Activation of insect nAChRs by an agonist like this compound leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the neuronal membrane, leading to the generation of action potentials and subsequent downstream signaling events.

One of the key downstream effects of nAChR activation in the insect CNS is the modulation of neurotransmitter release, including dopamine (B1211576).[14][15] The increase in intracellular calcium can also activate various second messenger systems and protein kinases, potentially leading to the activation of transcription factors like CREB (cAMP response element-binding protein), which is involved in long-term changes in neuronal function, including learning and memory.[16][17]

Experimental Protocols

The characterization of this compound's selectivity for insect nAChRs relies on two primary experimental techniques: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a compound for a specific receptor. A competitive binding assay is typically employed where the unlabeled compound of interest (this compound) competes with a radiolabeled ligand (e.g., [³H]imidacloprid or [³H]epibatidine) for binding to nAChRs in a membrane preparation from insect tissues (e.g., insect heads).[18][19][20]

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize insect tissue (e.g., heads of Drosophila melanogaster) in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in the binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, set up triplicate reactions for total binding, non-specific binding, and competitive binding at various concentrations of this compound.

-

Total binding wells: Contain membrane preparation and the radioligand.

-

Non-specific binding wells: Contain membrane preparation, the radioligand, and a high concentration of an unlabeled competing ligand (e.g., nicotine or imidacloprid) to saturate the specific binding sites.

-

Competitive binding wells: Contain membrane preparation, the radioligand, and varying concentrations of this compound.

-

Incubate the reactions at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-